(6,7-Dimethoxynaphthalen-2-yl)methanol

Description

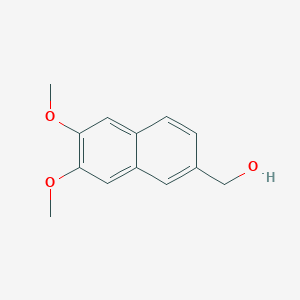

(6,7-Dimethoxynaphthalen-2-yl)methanol (CAS: 37707-79-2) is a naphthalene derivative characterized by two methoxy (-OCH₃) groups at positions 6 and 7 of the naphthalene ring and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol .

Properties

IUPAC Name |

(6,7-dimethoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZXZJRJQRDIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300489 | |

| Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37707-79-2 | |

| Record name | NSC137207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Reduction of (6,7-dimethoxynaphthalen-2-yl)carbonyl chloride: This method involves the reduction of the carbonyl chloride derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrogenation of (6,7-dimethoxynaphthalen-2-yl)benzaldehyde: This route involves the catalytic hydrogenation of the benzaldehyde derivative using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

(6,7-Dimethoxynaphthalen-2-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be further reduced to produce other derivatives, such as (6,7-dimethoxynaphthalen-2-yl)benzyl alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: (6,7-dimethoxynaphthalen-2-yl)carboxylic acid.

Reduction: (6,7-dimethoxynaphthalen-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6,7-Dimethoxynaphthalen-2-yl)methanol: has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which (6,7-Dimethoxynaphthalen-2-yl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three analogs (Table 1):

5,6-Dimethoxy-2-isopropenylbenzofuran (CAS: 34293-09-9, C₁₃H₁₄O₃)

(6,7-Dibromonaphthalen-2-yl)methanol (CAS: 131331-20-9, C₁₁H₈Br₂O)

Benzyl 3-Oxo-3-cyclopropylpropionate (CAS: 212200-57-2, C₁₃H₁₄O₃)

Table 1: Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (6,7-Dimethoxynaphthalen-2-yl)methanol | 37707-79-2 | C₁₃H₁₄O₃ | 218.25 | 6,7-OCH₃; 2-CH₂OH |

| 5,6-Dimethoxy-2-isopropenylbenzofuran | 34293-09-9 | C₁₃H₁₄O₃ | 218.25 | Benzofuran core; 5,6-OCH₃; 2-isopropenyl |

| (6,7-Dibromonaphthalen-2-yl)methanol | 131331-20-9 | C₁₁H₈Br₂O | 315.99 | 6,7-Br; 2-CH₂OH |

| Benzyl 3-Oxo-3-cyclopropylpropionate | 212200-57-2 | C₁₃H₁₄O₃ | 218.25 | Benzyl ester; cyclopropane ketone |

Key Observations :

Physicochemical Properties

Limited data are available for this compound, but comparisons with the dibromo analog highlight substituent effects:

Table 2: Physical Properties of Dibromo Analog

| Property | Value (Dibromo Analog) | Predicted Impact of Methoxy Substitution |

|---|---|---|

| Density | 1.861±0.06 g/cm³ | Lower density (methoxy less dense than Br) |

| Boiling Point | 428.4±30.0 °C | Higher volatility (Br increases molecular mass) |

| pKa | 13.96±0.10 | Increased acidity (electron-withdrawing Br vs. electron-donating OCH₃) |

Analysis :

- Polarity and Solubility: Methoxy groups enhance polarity compared to bromine, likely improving solubility in polar solvents like methanol or ethyl acetate .

- Thermal Stability : The dibromo analog’s higher boiling point suggests methoxy substitution may reduce thermal stability due to lower molecular mass .

Biological Activity

(6,7-Dimethoxynaphthalen-2-yl)methanol is a compound of significant interest in biological research due to its potential pharmacological properties. This article reviews its biological activities, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of a naphthalene ring. This structural configuration is believed to influence its biological activity significantly.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, studies on related naphthalene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| 4,8-Dimethoxynaphthalenyl Chalcones | Active against Leishmania amazonensis | |

| 2-(6-Methoxynaphthalen-2-yl)propionic acid | Tested against various bacteria |

2. Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties, particularly in targeting specific cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study demonstrated that derivatives of methoxy-naphthalene compounds inhibited the growth of cancer cells in vitro, suggesting a potential pathway for further research into this compound's effects on tumorigenesis.

3. Enzyme Inhibition

Similar compounds have been noted for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays indicate that certain methoxy-substituted naphthalenes can act as competitive inhibitors.

The biological activities of this compound are likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that naphthalene derivatives may induce oxidative stress in target cells.

- Interference with Cell Signaling Pathways : Compounds may modulate pathways involved in cell survival and apoptosis.

Research Findings

Recent findings highlight the need for further exploration into the pharmacological potential of this compound:

- In Vitro Studies : Various assays have demonstrated its potential to inhibit bacterial growth and induce apoptosis in cancer cells.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the naphthalene structure affect biological activity could lead to more effective derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.